3-(4-Methoxy-2-methylphenyl)-2,5-dimethyl-N-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-amine, also known as 4-(3-pentylamino)-DMMPP or 4-(3-pentylamino)-2,7-dimethyl-8-(2-methyl-4-methoxyphenyl)pyrazolo(1,5-a)pyrimidine, belongs to the class of organic compounds known as phenylpyrazoles . It has been identified in human blood and is not a naturally occurring metabolite .
The synthesis of pyrimidines, including 3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, involves numerous methods . For instance, Bakr et al. reported the synthesis of several new 1-phenylpyrazolo[3,4-d]pyrimidine analogs . A series of novel triazole-pyrimidine-based compounds were also designed, synthesized, and characterized .
The pyrimidine ring is a heterocyclic aromatic compound that occurs widely in nature. Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases . The structure of pyrimidines includes two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes .
3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a complex heterocyclic compound with significant relevance in medicinal chemistry. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is recognized for its diverse biological activities including anti-cancer and anti-inflammatory properties. The molecular formula for this compound is C13H14N4O, indicating the presence of a methoxy group and a dimethyl substitution on the pyrazolopyrimidine core.
The compound can be sourced from various chemical databases and publications that detail its synthesis and characterization. It falls under the classification of nitrogen-containing heterocycles, specifically pyrazolo[1,5-a]pyrimidines, which are known for their potential therapeutic applications.
The synthesis of 3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves several key steps:
For example, one method described involves heating a mixture of 4-methoxyphenylacetic acid with hydrazine hydrate in ethanol to yield the desired pyrazolo[1,5-a]pyrimidine derivative through a series of condensation and cyclization reactions .
The molecular structure of 3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can be visualized as follows:
InChI=1S/C13H14N4O/c1-9(2)12-10(15)6-16-17(12)13(18)11(14)8-4-3-5-7(19)18/h3-8H,9H2,1-2H3
.3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions:
The mechanism of action for 3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine primarily involves its interaction with specific enzymes or receptors within biological systems. This compound has been shown to inhibit certain kinases or other enzymes that play critical roles in cellular signaling pathways. The inhibition leads to altered cellular processes such as proliferation and apoptosis in cancer cells .
The physical properties of this compound include:
Chemical properties include:
3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several notable applications in scientific research:
This comprehensive overview highlights the significance of 3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine in both synthetic chemistry and its potential therapeutic applications. Further research continues to explore its full capabilities within medicinal chemistry.
The regioselective assembly of the pyrazolo[1,5-a]pyrimidine core bearing the 4-methoxyphenyl and methyl substituents has been significantly advanced through one-pot aqueous-phase methodologies. A pivotal strategy employs KHSO₄-mediated condensation in water, enabling efficient cyclization between 5-amino-3-(4-methoxyphenyl)pyrazole and β-dicarbonyl precursors like acetylacetone (for dimethyl integration at C2/C5 positions). This approach leverages Michael-type addition followed by cyclodehydration, achieving near-quantitative yields under reflux conditions within 2-4 hours [2]. The aqueous environment facilitates both solubility of ionic intermediates and facile catalyst recovery, while the absence of organic solvents dramatically reduces environmental impact.
Regioselectivity is rigorously controlled by the electron-donating character of the 4-methoxyphenyl group at C3, which directs electrophilic attack to the C5 position of the pyrimidine ring. X-ray crystallographic analysis confirms exclusive formation of the 2,5-dimethyl-3-(4-methoxyphenyl) regioisomer without detectable C6-substituted byproducts [2]. Catalyst screening reveals KHSO₄ outperforms conventional acids (e.g., p-TsOH, HOAc) due to its dual role as a Bronsted acid activator and phase-transfer mediator, enhancing reaction homogeneity in aqueous media [2].
Table 1: Catalyst Optimization for One-Pot Synthesis in Aqueous Media
Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
---|---|---|---|
KHSO₄ | 2.5 | 100 | 95 |
p-TsOH | 4.0 | 100 | 78 |
HOAc | 6.0 | 100 | 65 |
None | 24.0 | 100 | <5 |
Convergent multicomponent reactions (MCRs) provide efficient access to the target scaffold by minimizing purification steps and maximizing atom economy. A validated three-component approach involves:
Critical to success is the sequential addition protocol: enaminonitrile hydrazinolysis precedes β-dicarbonyl introduction, preventing competitive side reactions. Microwave assistance (80-100°C, 20-30 min) enhances reaction efficiency compared to conventional heating (4-6 h), achieving yields >90% with >98% regiochemical purity [2]. This MCR strategy demonstrates exceptional functional group tolerance, accommodating halogenated enaminonitriles and unsymmetrical 1,3-dicarbonyls without protecting groups.
Table 2: Substituent Effects on Multicomponent Reaction Efficiency
R¹ (Enaminonitrile) | R² (1,3-Dicarbonyl) | Conditions | Yield (%) |
---|---|---|---|
4-CH₃OC₆H₄ | CH₃COCH₂COCH₃ | MW, 80°C, 20min | 92 |
4-FC₆H₄ | CH₃COCH₂COCH₃ | MW, 80°C, 20min | 89 |
4-CH₃OC₆H₄ | CH₃COCH₂COOC₂H₅ | Reflux, 4h | 85 |
3,4-(CH₃O)₂C₆H₃ | CH₃COCH₂COCH₃ | MW, 100°C, 30min | 88 |
Strategic precursor engineering enables precise installation of the 4-methoxyphenyl and methyl groups. The C3-aryl moiety derives from aryl-functionalized enaminonitriles synthesized via Claisen condensation between 4-methoxyacetophenone and cyanoacetate, followed by hydrazinolysis. This sequence ensures regioselective incorporation of the electron-rich aryl group at the pharmacologically critical C3 position [9].
For methyl group installation at C2/C5:
Table 3: β-Dicarbonyl Precursors for Targeted Substituent Installation
Target Substituent | Optimal Precursor | Key Functionalization Step | Yield in Cyclization (%) |
---|---|---|---|
C3: 4-CH₃OC₆H₄ | (4-CH₃OC₆H₄)C(CN)=N-NH₂ | Enaminonitrile hydrazinolysis | 95 |
C2/C5: CH₃ | CH₃COCH₂COCH₃ | Direct cyclocondensation | 92 |
C5: COOC₂H₅ | CH₃COCH₂COOC₂H₅ | Cyclization + ester hydrolysis | 78 (2 steps) |
Solvent-free methodologies significantly enhance the sustainability profile of pyrazolo[1,5-a]pyrimidine synthesis. Key innovations include:
Advanced catalytic systems further enhance green credentials:
Table 4: Environmental Metrics Comparison for Synthetic Methodologies
Methodology | PMI (kg/kg) | E-Factor | Energy Consumption (kJ/mol) | Carbon Footprint (kg CO₂eq/mol) |
---|---|---|---|---|
Traditional (EtOH reflux) | 32.6 | 28.4 | 850 | 12.7 |
Aqueous KHSO₄ | 5.2 | 3.8 | 420 | 3.2 |
Solvent-Free Grinding | 1.8 | 0.5 | 150 | 0.9 |
PEG-400 (recycled) | 2.1* | 1.2* | 180* | 1.3* |
*Values per cycle after catalyst/solvent recovery
The C7-primary amine serves as a versatile handle for structural diversification, enabling pharmacophore optimization without core reassembly. Key derivatization strategies include:
Notably, the electron-donating 4-methoxyphenyl group enhances nucleophilicity of the C7-amine, facilitating reactions with electrophiles under milder conditions than non-aryl-substituted analogs. However, over-functionalization (e.g., triacylation) is prevented by steric shielding from the adjacent C5-methyl and C3-aryl groups [4].
Table 5: Representative Amine Derivatives and Their Applications
Derivative Class | Example | Synthetic Yield (%) | Primary Application |
---|---|---|---|
Monoalkylamine | N-(Pyridin-3-ylmethyl) derivative | 78 | Kinase inhibition studies |
Diacylamine | N,N-Diacetyl | 85 | Solubility enhancement |
Sulfonamide | N-Tosyl | 82 | Crystallization modulator |
Heteroaryl conjugate | N-(Imidazol-1-ylpropyl) | 68 | Antibacterial screening |
Schiff base | N-(4-Chlorobenzylidene) | 90 (unstable) | Intermediate for reduction |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1